Cas no 1388032-47-0 ((3-Bromo-2-methoxyphenyl)hydrazine)

(3-Bromo-2-methoxyphenyl)hydrazine 化学的及び物理的性質
名前と識別子
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- (3-Bromo-2-methoxyphenyl)hydrazine
- 3-Bromo-2-methoxyphenylhydrazine
- Hydrazine, (3-bromo-2-methoxyphenyl)-
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- インチ: 1S/C7H9BrN2O/c1-11-7-5(8)3-2-4-6(7)10-9/h2-4,10H,9H2,1H3
- InChIKey: PMDQXBOKMZWQBW-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1OC)NN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 123
- トポロジー分子極性表面積: 47.3
- 疎水性パラメータ計算基準値(XlogP): 1.8
(3-Bromo-2-methoxyphenyl)hydrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A250000351-1g |
3-Bromo-2-methoxyphenylhydrazine |
1388032-47-0 | 98% | 1g |
1,802.95 USD | 2021-06-15 | |
Enamine | EN300-1913800-0.5g |
(3-bromo-2-methoxyphenyl)hydrazine |
1388032-47-0 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1913800-1.0g |
(3-bromo-2-methoxyphenyl)hydrazine |
1388032-47-0 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1913800-10.0g |
(3-bromo-2-methoxyphenyl)hydrazine |
1388032-47-0 | 10g |
$4236.0 | 2023-06-02 | ||
Alichem | A250000351-500mg |
3-Bromo-2-methoxyphenylhydrazine |
1388032-47-0 | 98% | 500mg |
1,029.00 USD | 2021-06-15 | |
Alichem | A250000351-250mg |
3-Bromo-2-methoxyphenylhydrazine |
1388032-47-0 | 98% | 250mg |
727.60 USD | 2021-06-15 | |
Enamine | EN300-1913800-1g |
(3-bromo-2-methoxyphenyl)hydrazine |
1388032-47-0 | 1g |
$986.0 | 2023-09-17 | ||
Enamine | EN300-1913800-5g |
(3-bromo-2-methoxyphenyl)hydrazine |
1388032-47-0 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-1913800-5.0g |
(3-bromo-2-methoxyphenyl)hydrazine |
1388032-47-0 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1913800-2.5g |
(3-bromo-2-methoxyphenyl)hydrazine |
1388032-47-0 | 2.5g |
$1931.0 | 2023-09-17 |
(3-Bromo-2-methoxyphenyl)hydrazine 関連文献
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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6. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
(3-Bromo-2-methoxyphenyl)hydrazineに関する追加情報
Introduction to (3-Bromo-2-methoxyphenyl)hydrazine (CAS No. 1388032-47-0)
(3-Bromo-2-methoxyphenyl)hydrazine, also known by its CAS number 1388032-47-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is a derivative of hydrazine, a nitrogen-rich heterocyclic compound, and is characterized by its unique structure that combines a bromo group and a methoxy group on the phenyl ring. The presence of these substituents imparts distinct chemical properties, making it a valuable compound for various applications in drug discovery, material science, and synthetic chemistry.
The structure of (3-Bromo-2-methoxyphenyl)hydrazine consists of a phenyl ring with two substituents: a bromine atom at the 3-position and a methoxy group at the 2-position. This arrangement creates steric and electronic effects that influence its reactivity and stability. The hydrazine moiety, which is attached to the phenyl ring, adds another layer of complexity to the molecule, enabling it to participate in diverse chemical reactions such as nucleophilic substitutions, condensations, and cyclizations.
Recent studies have highlighted the potential of (3-Bromo-2-methoxyphenyl)hydrazine in medicinal chemistry. Researchers have explored its role as a building block for constructing bioactive molecules with therapeutic potential. For instance, this compound has been used in the synthesis of heterocyclic compounds, which are known for their pharmacological activities such as anti-inflammatory, antitumor, and antimicrobial properties.
In addition to its role in drug discovery, (3-Bromo-2-methoxyphenyl)hydrazine has also found applications in material science. Its ability to form stable complexes with metal ions has made it a candidate for designing coordination polymers and metal-organic frameworks (MOFs). These materials have potential uses in gas storage, catalysis, and sensing technologies.
The synthesis of (3-Bromo-2-methoxyphenyl)hydrazine involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the nucleophilic substitution of bromobenzene derivatives with hydrazine derivatives under specific conditions. Recent advancements in catalytic methods have improved the efficiency of these reactions, making large-scale production more feasible.
From an environmental perspective, understanding the degradation pathways of (3-Bromo-2-methoxyphenyl)hydrazine is crucial for assessing its environmental impact. Studies have shown that this compound undergoes hydrolysis under certain conditions, leading to the formation of less hazardous byproducts. However, further research is needed to fully characterize its environmental fate and toxicity.
In conclusion, (3-Bromo-2-methoxyphenyl)hydrazine (CAS No. 1388032-47-0) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers in developing novel materials and therapeutic agents. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in both academic and industrial settings.
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